(S)-(-)-Hydroxy Timolol

Descripción general

Descripción

(S)-(-)-Hydroxy Timolol is a stereoisomer of Timolol, a non-selective beta-adrenergic antagonist. Timolol is widely used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma, as well as in the management of hypertension and prevention of migraine headaches . The this compound variant is particularly noted for its specific stereochemistry, which can influence its pharmacological properties and interactions.

Métodos De Preparación

The preparation of (S)-(-)-Hydroxy Timolol involves several synthetic routes. One common method includes the reaction of Timolol with an organic solvent under controlled conditions to yield the desired stereoisomer . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity of the compound. The process typically includes steps such as the use of specific catalysts, temperature control, and purification stages to isolate the this compound from other isomers and by-products .

Análisis De Reacciones Químicas

(S)-(-)-Hydroxy Timolol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific functional groups within the molecule

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of Timolol with modified functional groups.

Aplicaciones Científicas De Investigación

Ophthalmic Applications

Open-Angle Glaucoma and Ocular Hypertension

- Mechanism of Action : (S)-(-)-Hydroxy Timolol reduces intraocular pressure by inhibiting β-receptors on the ciliary epithelium, thereby decreasing aqueous humor production .

- Efficacy : Clinical studies have shown that both topical and systemic administration of timolol effectively lowers intraocular pressure in patients with open-angle glaucoma and ocular hypertension .

Infantile Hemangiomas

- Treatment Application : Topical formulations of timolol have been successfully employed to treat superficial infantile hemangiomas, with studies indicating significant regression in lesion size .

- Mechanism : The compound likely induces vasoconstriction and apoptosis in endothelial cells, inhibiting angiogenesis .

Cardiovascular Applications

Hypertension Management

- Historical Use : Timolol was historically a first-line treatment for hypertension; however, current guidelines suggest it as an option for patients with specific comorbidities such as ischemic heart disease .

- Clinical Evidence : Studies indicate that timolol effectively reduces blood pressure through β-blockade, leading to decreased heart rate and myocardial oxygen demand .

Myocardial Infarction

- Post-Infarction Treatment : this compound has been used in post-myocardial infarction therapy to improve survival rates and long-term outcomes .

Migraine Prophylaxis

Timolol is also employed off-label for migraine prevention. Its efficacy in reducing the frequency of migraine attacks has been documented, making it a viable option for patients who do not respond to standard treatments .

Pharmaceutical Formulations

Recent innovations have focused on developing stable pharmaceutical formulations of this compound. Its maleate salt form is preferred due to better crystallization properties compared to the free base, which is oily and difficult to process .

Table 1: Comparison of Dosage Forms

| Dosage Form | Concentration | Route of Administration |

|---|---|---|

| Topical Solution | 0.25% - 0.5% | Ocular |

| Oral Tablets | 5 mg, 10 mg, 20 mg | Systemic |

| Gel Formulation | 0.5% | Ocular |

Case Studies

Several case studies underscore the effectiveness of this compound:

- Ocular Hypertension Study : A randomized trial involving 57 patients demonstrated that both 0.25% and 0.5% formulations significantly lowered intraocular pressure without severe side effects .

- Infantile Hemangioma Treatment : A cohort study reported successful treatment outcomes with topical timolol in infants with superficial hemangiomas, resulting in rapid regression of lesions without systemic adverse effects .

- Hypertension Management : A clinical review highlighted the role of timolol in managing hypertensive patients with coronary artery disease, noting improved cardiovascular outcomes when combined with other antihypertensive agents .

Mecanismo De Acción

The mechanism of action of (S)-(-)-Hydroxy Timolol involves its interaction with beta-adrenergic receptors. By competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle, it effectively reduces intraocular pressure, blood pressure, and heart rate . The molecular targets include the beta-adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling, leading to decreased sympathetic activity .

Comparación Con Compuestos Similares

(S)-(-)-Hydroxy Timolol can be compared with other beta-adrenergic antagonists such as:

Propranolol: Another non-selective beta-blocker used for similar indications but with different pharmacokinetic properties.

Atenolol: A selective beta(1)-adrenergic antagonist with a different receptor binding profile.

Metoprolol: A selective beta(1)-adrenergic antagonist with a similar therapeutic use but different metabolic pathways.

The uniqueness of this compound lies in its specific stereochemistry, which can influence its binding affinity and pharmacological effects compared to other beta-adrenergic antagonists .

Actividad Biológica

(S)-(-)-Hydroxy Timolol is a significant metabolite of timolol, a non-selective beta-adrenergic antagonist primarily used in the management of elevated intraocular pressure in conditions such as glaucoma. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications through various studies and data.

Overview of Timolol and Its Metabolites

Timolol is known for its ability to reduce aqueous humor production, thus lowering intraocular pressure. It operates by blocking beta-adrenergic receptors, which diminishes the effects of catecholamines that typically increase heart rate and blood pressure . The metabolism of timolol predominantly occurs in the liver, primarily via the cytochrome P450 2D6 enzyme, yielding several metabolites, including this compound, which has been shown to possess distinct biological activities.

Antioxidant Properties

Research indicates that timolol exhibits antioxidant activity, which may extend to its metabolite this compound. A study demonstrated that timolol protects human endothelial cells from oxidative stress by reducing lipid peroxidation and DNA damage . The antioxidant capacity is hypothesized to stem from the metabolism involving the oxidation of its morpholine ring, which may be a target for reactive oxygen species.

Table 1: Effects of Timolol on Oxidative Stress in Endothelial Cells

| Treatment | Cell Viability | Lipid Peroxidation | DNA Damage (8-oxo-dG) |

|---|---|---|---|

| Control | 100% | 1.0-fold | Baseline |

| Timolol Only | 100% | 1.3-fold | 1.96 ± 0.39 |

| Fe/Asc Treatment | 32% | 3.0-fold | 64-fold increase |

| Timolol + Fe/Asc | 95% | Not significant | 3.6-fold increase |

The data suggests that while oxidative stress significantly reduces cell viability and increases lipid peroxidation and DNA damage, the presence of timolol mitigates these effects considerably.

Clinical Implications

Timolol's systemic absorption raises concerns about potential adverse effects, particularly cardiovascular issues . The metabolite this compound may exhibit similar properties but with varying efficacy and safety profiles. A case study highlighted severe systemic reactions in patients using ophthalmic timolol, emphasizing the need for careful monitoring when using beta-blockers in ocular hypertension treatments .

Case Study: Adverse Reactions to Ophthalmic Timolol

- Patient Profile : A woman with ocular hypertension.

- Symptoms : Severe bradycardia, hypotension, syncope.

- : Symptoms correlated temporally with ophthalmic timolol application, suggesting a need for caution with systemic absorption.

Pharmacokinetics and Metabolism

The pharmacokinetics of timolol reveal that approximately 80% of topically administered doses are systemically absorbed . The half-life of timolol is around 2.9 hours . Understanding the metabolic pathways and half-life is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Propiedades

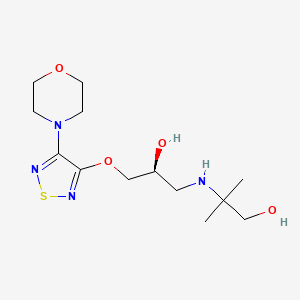

IUPAC Name |

2-[[(2S)-2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O4S/c1-13(2,9-18)14-7-10(19)8-21-12-11(15-22-16-12)17-3-5-20-6-4-17/h10,14,18-19H,3-9H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWLHKPDWVHAKZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857847 | |

| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227468-61-2 | |

| Record name | 2-{[(2S)-2-Hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.